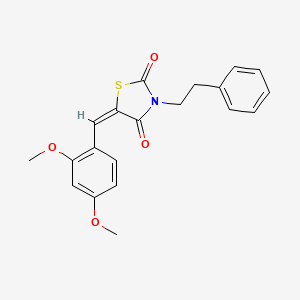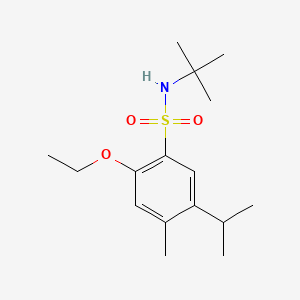![molecular formula C18H21N5S B13373869 N-(3-methylbenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B13373869.png)
N-(3-methylbenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methylbenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine is a complex organic compound with a unique structure that includes a benzyl group, a tetraazole ring, and a sulfanyl propyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylbenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3-methylbenzyl chloride: This can be achieved by reacting 3-methylbenzyl alcohol with thionyl chloride under reflux conditions.
Synthesis of 1-phenyl-1H-tetraazole: This involves the reaction of phenylhydrazine with sodium azide in the presence of a suitable solvent like acetic acid.
Formation of the sulfanyl propyl chain: This step involves the reaction of 3-chloropropylamine with sodium sulfide to form 3-mercaptopropylamine.
Final coupling reaction: The final step involves the reaction of 3-methylbenzyl chloride, 1-phenyl-1H-tetraazole, and 3-mercaptopropylamine under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
N-(3-methylbenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The tetraazole ring can be reduced to form amines using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium methoxide, methanol as solvent.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzyl derivatives.
科学的研究の応用
N-(3-methylbenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of N-(3-methylbenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The sulfanyl group may play a crucial role in forming disulfide bonds with cysteine residues in proteins, affecting their function. The tetraazole ring can interact with nucleic acids, influencing gene expression and cellular processes.
類似化合物との比較
Similar Compounds
- **N-(3-methylbenzyl)-N-{3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amine
- **N-(3-methylbenzyl)-N-{3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butyl}amine
Uniqueness
N-(3-methylbenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetraazole ring and the sulfanyl propyl chain makes it a versatile compound for various applications.
特性
分子式 |
C18H21N5S |
|---|---|
分子量 |
339.5 g/mol |
IUPAC名 |
N-[(3-methylphenyl)methyl]-3-(1-phenyltetrazol-5-yl)sulfanylpropan-1-amine |
InChI |
InChI=1S/C18H21N5S/c1-15-7-5-8-16(13-15)14-19-11-6-12-24-18-20-21-22-23(18)17-9-3-2-4-10-17/h2-5,7-10,13,19H,6,11-12,14H2,1H3 |
InChIキー |
YKACGACWFMANST-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)CNCCCSC2=NN=NN2C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Benzylsulfanyl)methyl]-6-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373787.png)
![2-{[(1-phenylcyclopentyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B13373801.png)
![4-benzoyl-1-[3-(diethylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13373802.png)
![6-[(3-Methoxyphenoxy)methyl]-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373804.png)

![2-[(4-methyl-1-piperazinyl)methyl]indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B13373812.png)
![4-ethyl-4-methyl-4,5-dihydro-6H-tetraazolo[1,5-a][1,4]benzodiazepin-6-one](/img/structure/B13373833.png)
![methyl 4-{[1-[3-(dimethylamino)propyl]-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B13373841.png)
![2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-7-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13373847.png)

![N-{[6-(3,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine](/img/structure/B13373851.png)
![N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide](/img/structure/B13373854.png)
![2-Hydroxy-4-({[(methoxycarbonyl)amino][(methoxycarbonyl)imino]methyl}amino)phenylacetamide](/img/structure/B13373858.png)
![3-[3-chloro-1-(2-methoxy-1-methylethyl)-1H-indazol-6-yl]-1-methyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B13373873.png)
